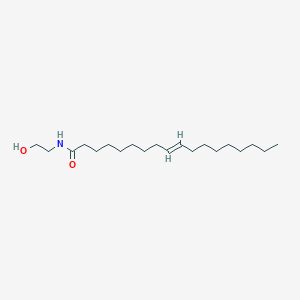

(E)-N-(2-hydroxyethyl)octadec-9-enamide

Vue d'ensemble

Description

(E)-N-(2-hydroxyethyl)octadec-9-enamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a double bond at the 9th position and an amide group attached to a 2-hydroxyethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxyethyl)octadec-9-enamide typically involves the reaction of oleic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Oleic Acid Activation: Oleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation Reaction: The activated oleic acid is then reacted with ethanolamine to form this compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(2-hydroxyethyl)octadec-9-enamide can undergo various chemical reactions, including:

Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form the corresponding saturated amide.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method for reducing the double bond.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.

Major Products Formed

Oxidation: Formation of epoxides or diols.

Reduction: Formation of the corresponding saturated amide.

Substitution: Formation of esters or ethers.

Applications De Recherche Scientifique

(E)-N-(2-hydroxyethyl)octadec-9-enamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.

Mécanisme D'action

The mechanism of action of (E)-N-(2-hydroxyethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membrane receptors and enzymes, modulating various cellular processes. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

(E)-N-(2-hydroxyethyl)octadec-9-enamide can be compared with other fatty acid amides, such as:

N-oleoylethanolamide: Similar structure but lacks the hydroxyl group.

N-palmitoylethanolamide: Saturated analog with a shorter hydrocarbon chain.

N-stearoylethanolamide: Saturated analog with a longer hydrocarbon chain.

The presence of the hydroxyl group and the double bond in this compound distinguishes it from these similar compounds, potentially contributing to its unique properties and applications.

Activité Biologique

(E)-N-(2-hydroxyethyl)octadec-9-enamide, also known as N-(2-hydroxyethyl)octadec-9-enamide, is a fatty acid amide with notable biological activity. Its unique structure, characterized by a long hydrophobic octadecane chain and a hydroxyl group on an ethylamine moiety, contributes to its amphiphilic properties, making it valuable in various applications ranging from drug delivery to industrial surfactants.

- Molecular Formula : C20H39NO2

- Structural Characteristics :

- Long hydrophobic chain (octadecane)

- Hydroxyl group attached to an ethylamine

- Amphiphilic Nature : The combination of hydrophobic and hydrophilic properties allows for interaction with lipid membranes, enhancing its utility in biological systems.

Biological Activities

-

Surfactant and Emulsifying Agent :

- Exhibits significant surfactant properties that can modify membrane fluidity and permeability, potentially enhancing drug absorption rates when incorporated into formulations.

- Utilized in various industrial applications, including froth flotation processes for mineral separation.

-

Drug Delivery Systems :

- Its amphiphilic nature enhances drug solubility and bioavailability. Studies indicate that compounds with similar structures can facilitate the delivery of therapeutic agents across biological membranes.

- Research has focused on its role in stabilizing colloidal systems, which is crucial for the development of effective drug formulations.

-

Antimicrobial Properties :

- Compounds related to this compound have shown potential antimicrobial activities, suggesting that this compound may also possess similar therapeutic applications.

Case Study 1: Interaction with Biological Membranes

A study explored the interactions of this compound with cell membranes. The findings indicated that the compound could enhance membrane permeability, allowing for improved uptake of drugs in cellular systems. This property is particularly beneficial for designing liposomal drug delivery systems.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial effects of fatty acid amides found that this compound exhibited inhibitory effects against certain bacterial strains. The study highlighted its potential as a natural preservative or therapeutic agent against microbial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Long hydrophobic chain + hydroxyl group | Amphiphilic; used in drug delivery |

| Oleamide | Long hydrophobic chain only | Known for sleep-inducing effects |

| N-(2-hydroxyethyl)oleamide | Saturated alkyl chain + hydroxyl group | Less reactive than this compound |

| Ricinoleamide | Hydroxyl group on the chain | Known for anti-inflammatory properties |

Propriétés

IUPAC Name |

(E)-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111-58-0 | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.